molecular formula C7H5BrN2O3S B1277487 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 155983-98-5

5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B1277487
CAS No.: 155983-98-5
M. Wt: 277.1 g/mol
InChI Key: UNWFVIMGKIDJKB-UHFFFAOYSA-N
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Description

5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a dioxide group at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the bromination of 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction mixture is usually heated to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: Reduction of the dioxide group can lead to the formation of thiadiazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted benzothiadiazine derivatives.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Thiadiazine derivatives are formed.

Scientific Research Applications

5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Lacks the bromine atom at the 5-position.

    5-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Contains a chlorine atom instead of bromine.

    5-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom at the 5-position in 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)9-7(11)10-14(5,12)13/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWFVIMGKIDJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196827
Record name 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155983-98-5
Record name 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155983-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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